L-Norleucine, 5,5-difluoro-

Peptide Chemistry Neutrophil Biology Chemotaxis

5,5-Difluoro-L-norleucine (F2Nle) is the definitive solution to methionine oxidation—the primary cause of potency loss in methionine-containing peptides. While generic norleucine substitution eliminates oxidation, it fails to recapitulate the sulfur atom's electronic and hydrogen-bonding interactions, resulting in up to 25% potency loss at the µ-opioid receptor. In contrast, F2Nle's CF2 moiety acts as a near-perfect sulfur isostere, delivering a 4-fold EC50 improvement over native methionine in fMLP superoxide production assays while conferring complete oxidation resistance. For stability-critical SAR studies, chemotactic peptide research, or any application requiring long-term functional integrity under oxidative conditions, choose F2Nle.

Molecular Formula C6H11F2NO2
Molecular Weight 167.15 g/mol
Cat. No. B13480860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Norleucine, 5,5-difluoro-
Molecular FormulaC6H11F2NO2
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCC(CCC(C(=O)O)N)(F)F
InChIInChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11)/t4-/m0/s1
InChIKeySWIBLJLNQYWHHA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Norleucine, 5,5-difluoro- (5,5-Difluoro-L-norleucine) Procurement: Class Definition and Core Utility


L-Norleucine, 5,5-difluoro- (CAS: 878905-16-9), also referred to as 5,5-difluoro-L-norleucine or F2Nle, is a synthetic, non-proteinogenic α-amino acid characterized by the presence of two fluorine atoms at the δ-carbon of its hexanoic acid side chain [1]. It is chemically classified as a fluorinated norleucine analog and is primarily utilized in peptide and medicinal chemistry research as an oxidation-resistant, near-isosteric mimic of the sulfur atom in methionine [2]. The difluoromethylene (CF2) moiety is designed to replicate the steric and electronic properties of the methionine thioether group while conferring chemical inertness to oxidation, a critical vulnerability in methionine-containing peptides and proteins [2].

Why Standard Amino Acid Substitutions Cannot Replace L-Norleucine, 5,5-difluoro- in Oxidation-Sensitive Systems


Generic substitution of methionine with standard amino acids like norleucine (Nle) or leucine is a common strategy to mitigate oxidation-induced loss of biological activity [1]. While norleucine provides oxidation resistance and maintains side-chain length, it often fails to recapitulate the specific electronic and hydrogen-bonding interactions of the methionine sulfur atom, leading to a significant reduction or complete loss of biological potency in many peptide systems [1][2]. 5,5-Difluoro-L-norleucine is specifically engineered to overcome this limitation. Its CF2 group acts as a near-perfect isostere for the sulfur atom, enabling it to both resist oxidation and preserve or even enhance the biological activity of methionine-containing peptides, as quantitatively demonstrated in direct comparative assays [2].

Quantitative Evidence Guide: Head-to-Head Performance of L-Norleucine, 5,5-difluoro- vs. Comparators


Enhanced Potency in Chemotactic Peptide fMLP: 5,5-Difluoro-L-norleucine vs. Native Methionine

In a direct head-to-head comparison, the 5,5-difluoro-L-norleucine-substituted analog of the chemotactic peptide fMLP ([F2Nle1]-fMLP) was found to be four times more potent than the native methionine-containing peptide (fMLP) at stimulating superoxide production in neutrophils [1].

Peptide Chemistry Neutrophil Biology Chemotaxis

Maintained Binding Affinity in Opioid Peptide Met-Enkephalin: 5,5-Difluoro-L-norleucine vs. Norleucine

A direct comparison of Met-enkephalin analogs shows that replacement of methionine with norleucine ([D-Ala2,Nle5]-Met-enkephalin) results in a loss of binding potency at the µ-opioid receptor (IC50 increases to 5 nM), whereas substitution with 5,5-difluoro-L-norleucine ([D-Ala2,F2Nle5]-Met-enkephalin) fully preserves the native binding affinity (IC50 of 4 nM) [1].

Opioid Receptor GPCR Neuropeptide

Confirmed Oxidation Resistance: 5,5-Difluoro-L-norleucine as an Inert Methionine Mimic

The fundamental vulnerability of methionine is its rapid oxidation to methionine sulfoxide under physiological conditions, leading to a substantial loss of biological activity. The CF2 moiety in 5,5-difluoro-L-norleucine is chemically inert to these oxidation pathways, a property that is both theoretically predicted and empirically demonstrated by the sustained activity of F2Nle-containing peptides in biological assays [1].

Protein Stability Oxidative Stress Bioisostere

Optimal Application Scenarios for L-Norleucine, 5,5-difluoro- Based on Quantitative Evidence


Stabilization and Potency Enhancement of Chemotactic Peptides

Based on the 4-fold increase in EC50 potency observed in the fMLP superoxide production assay [1], 5,5-difluoro-L-norleucine is ideally suited for the synthesis of stable and highly potent analogs of chemotactic peptides. This is particularly relevant for research into neutrophil biology, inflammation, and the development of peptide-based tools for studying immune cell signaling, where methionine oxidation is a known mechanism of signal inactivation [1].

Precise SAR Studies of Opioid and GPCR Ligands

The retention of native binding affinity (IC50 of 4 nM) at the µ-opioid receptor, in contrast to the 25% potency loss observed with norleucine substitution [1], makes 5,5-difluoro-L-norleucine a critical tool for structure-activity relationship (SAR) studies. Researchers can use this compound to investigate the precise role of the methionine sulfur atom in ligand-receptor interactions without the confounding variable of peptide instability due to oxidation [1].

Development of Long-Term Stable Peptide Therapeutics and Research Reagents

For any project requiring a methionine-containing peptide with a long shelf life or that will be exposed to oxidative conditions (e.g., in vivo studies, cell culture media), substituting methionine with 5,5-difluoro-L-norleucine directly addresses the core procurement concern of functional stability. The compound's proven oxidation resistance [1] ensures that the biological activity measured at the start of an experiment is maintained, preventing the gradual loss of function that plagues native methionine peptides and reduces the need for costly and time-consuming re-synthesis or re-characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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